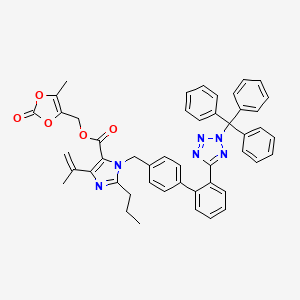

Dehydro Olmesartan-2-trityl Medoxomil

Description

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRGMKGGRYFIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Pathway Elucidation

Retrosynthetic Analysis of Dehydro Olmesartan-2-trityl Medoxomil

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available starting materials. This process helps in designing a logical forward synthesis.

The structure of this compound can be dissected into several key precursors. The primary building blocks are derived from the established synthesis of Olmesartan (B1677269) Medoxomil. nih.gov

The main fragments identified through retrosynthesis are:

The Imidazole (B134444) Core: A substituted propyl imidazole moiety which, in the target molecule, is dehydrated. The core precursor is typically an ester form, such as Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. nih.govjocpr.com

The Biphenyl-Tetrazole Moiety: This fragment provides the angiotensin receptor binding portion of the molecule. A common precursor is 4'-bromomethyl-2-(triphenylmethyltetrazol-5-yl)biphenyl, which is itself synthesized from simpler starting materials. mdpi.com

The Medoxomil Ester Group: This is a prodrug modification to enhance bioavailability. It is typically introduced using (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, also known as medoxomil chloride. mdpi.com

The Trityl Group: A triphenylmethyl (trityl) group is used as a protecting group for the tetrazole nitrogen atom to prevent side reactions during synthesis. nih.govnih.gov

Table 1: Key Synthetic Precursors

| Precursor Name | Chemical Structure/Formula | Role in Synthesis |

|---|---|---|

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C₁₂H₂₀N₂O₃ | Imidazole core building block. |

| 4'-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide | C₃₃H₂₅BrN₄ | Biphenyl-tetrazole fragment for alkylation. nih.gov |

| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | C₅H₅ClO₃ | Medoxomil side-chain precursor. |

| Trityl Chloride | C₁₉H₁₅Cl | Reagent for introducing the trityl protecting group. |

The key strategic disconnections in the retrosynthesis of this compound are:

C-N Imidazole-Biphenyl Linkage: The bond connecting the imidazole nitrogen to the benzyl (B1604629) group of the biphenyl (B1667301) moiety is a primary disconnection point. This bond is formed via an N-alkylation reaction in the forward synthesis. nih.govjocpr.com

Ester Bond (Medoxomil): The ester linkage of the medoxomil group is another logical disconnection. This suggests a late-stage esterification of the imidazole-5-carboxylic acid. nih.gov

C=C Double Bond (Dehydro): The isopropenyl group (dehydro moiety) is retrosynthetically converted back to a 1-hydroxy-1-methylethyl (B12665419) group via hydration. This indicates that the "dehydro" form arises from a dehydration side-reaction of the tertiary alcohol in the forward synthesis. semanticscholar.orgsynthinkchemicals.com

Tetrazole Ring: The tetrazole ring itself can be disconnected to a nitrile and an azide, a common functional group interconversion in the synthesis of sartan drugs.

Imidazole Ring: The imidazole ring can be built from simpler acyclic precursors, such as diethyl 2-chloro-3-oxosuccinate, through cyclization reactions. jocpr.com

Forward Synthesis Approaches

The forward synthesis builds upon the fragments and strategies identified during retrosynthesis. It involves the careful assembly of the building blocks and optimization of reaction conditions to maximize yield and purity.

The synthesis of olmesartan derivatives universally employs a trityl protecting group on the tetrazole ring to ensure regioselective alkylation on the imidazole nitrogen. nih.govmdpi.com The process typically involves reacting the tetrazole-containing biphenyl precursor with trityl chloride.

Recent studies have focused on the precise structural characterization of these key tritylated intermediates. Single-crystal X-ray diffraction has revealed that the trityl group attaches to the N-2 position of the tetrazole ring, not the N-1 position as was widely reported previously. mdpi.com This finding is crucial for accurately understanding reaction mechanisms and impurity profiles. The synthesis of Trityl Olmesartan Medoxomil involves the saponification of the corresponding ethyl ester, followed by esterification with medoxomil chloride. nih.gov The use of a catalytic amount of sodium iodide (NaI) instead of a strong base for this esterification has been shown to improve yield and purity by minimizing side reactions like ester hydrolysis and detritylation. nih.gov

The N-alkylation of the imidazole ester derivative with the tritylated biphenyl-tetrazole bromide is a critical step in the synthesis. nih.gov The efficiency of this reaction is often hampered by low yields and the formation of numerous impurities. nih.gov

Key parameters that have been optimized include:

Base and Solvent: Initial methods used strong bases like potassium tert-butoxide or sodium hydride in solvents like N,N-Dimethylformamide (DMF). nih.gov More recent, commercially viable processes utilize milder conditions, such as powdered anhydrous potassium carbonate (K₂CO₃) in N,N-Dimethylacetamide (DMAc), which improves the impurity profile. nih.gov

Reaction Conditions: The reaction temperature is typically maintained at 40–45°C. nih.gov Controlling the mole ratio of the reactants is also crucial; using a slight excess of the base and a substoichiometric amount of the benzyl bromide helps to minimize unreacted starting materials which can complicate purification. nih.gov

Impurity Control: Critical impurities can form during alkylation, including products from ester hydrolysis and premature detritylation of the tetrazole ring. nih.govnih.gov Process optimization aims to limit these side reactions to avoid cumbersome purification steps like column chromatography. nih.gov

Table 2: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | N,N-Dimethylacetamide | Not specified | Required flash column chromatography for purification. | nih.gov |

| Sodium Hydride | N,N-Dimethylformamide | Not specified | Lower yield and difficult isolation. | nih.gov |

| Anhydrous K₂CO₃ | N,N-Dimethylacetamide | 40-45°C | Improved yield and purity, suitable for industrial scale-up. | nih.gov |

The "Dehydro" in the compound's name refers to an impurity formed by the dehydration of the tertiary alcohol (the 4-(1-hydroxy-1-methylethyl) group) on the imidazole ring, resulting in a 4-(prop-1-en-2-yl) group. semanticscholar.orgsynthinkchemicals.com

This transformation is a classic acid-catalyzed dehydration reaction. libretexts.org The mechanism proceeds as follows:

Protonation: In the presence of an acid (e.g., during the acidic deprotection of the trityl group), the hydroxyl group is protonated to form a good leaving group, water. libretexts.orgyoutube.com

Carbocation Formation: The water molecule departs, generating a stable tertiary carbocation intermediate. This is the rate-determining step and follows an E1 mechanism. libretexts.orgosti.gov

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond. youtube.com

This dehydration is a known pathway for impurity formation in the synthesis of olmesartan. semanticscholar.org The acidic conditions required for the final deprotection step to remove the trityl group can facilitate this unwanted side reaction. google.com The stability of the resulting alkene, which is conjugated with the imidazole ring system, can be a driving force for its formation.

Stereochemical Considerations in Synthetic Pathways

The synthesis of olmesartan medoxomil and its intermediates involves critical stereochemical aspects, particularly concerning the placement of the trityl protecting group on the tetrazole ring. Detailed spectroscopic and single-crystal X-ray diffraction (SCXRD) studies have definitively established the structure of N-tritylated intermediates. These analyses revealed that the bulky trityl group is exclusively attached to the N-2 nitrogen atom of the tetrazole ring, not the N-1 position as has been commonly reported in earlier literature. mdpi.comresearchgate.netnih.gov This specific regioisomer is correctly named as a 2-triphenylmethyl-2H-tetrazole derivative. mdpi.com

This finding is significant as the N-2 tritylation is retained throughout the synthetic sequence leading to key intermediates like N-tritylolmesartan ethyl ester and N-tritylolmesartan medoxomil. mdpi.com The exclusive formation of the N-2 regioisomer is a crucial stereochemical consideration, as the spatial arrangement of the trityl group influences the molecule's reactivity and the impurity profile. Control over stereochemistry is a foundational strategy in synthesis, where the configuration of one part of a molecule dictates the stereochemical outcome of a reaction elsewhere in the same molecule. youtube.com The consistent N-2 substitution in olmesartan intermediates demonstrates a high degree of regioselectivity in the tritylation step, which is vital for minimizing the formation of isomeric impurities that would be difficult to separate in later stages.

Investigation of Undesired Reaction Pathways Leading to Formation

The formation of impurities such as this compound is a result of undesired reaction pathways that can occur during the synthesis of Olmesartan Medoxomil. These pathways are often sensitive to the specific conditions and reagents used in the manufacturing process.

During the process development of olmesartan medoxomil, several related substances and impurities have been identified. A key precursor to the dehydro impurity is the tertiary alcohol intermediate, (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate. The dehydration of this specific tertiary alcohol group is the direct source of the "dehydro" moiety. semanticscholar.org

Ester Hydrolysis: The medoxomil or ethyl ester groups can be hydrolyzed under either acidic or basic conditions, leading to the formation of carboxylic acid impurities, such as Olmesartan Acid. nih.gov

Detritylation: The trityl protecting group can be prematurely cleaved under certain conditions, leading to impurities that have a free tetrazole ring. nih.gov This can happen under both acidic and basic conditions. nih.govresearchgate.net

N-Alkylation: The tetrazole nitrogen, once deprotected, can react with alkylating agents present in the reaction mixture. For instance, alkylation with the medoxomil chloride reagent can lead to the formation of dimedoxomil impurities. mdpi.comnih.gov

Formation of Acetyl Impurities: Side reactions can lead to the formation of 4-acetyl and 5-acetyl olmesartan impurities. semanticscholar.orgumich.edu

The table below summarizes common impurities identified during the synthesis of Olmesartan Medoxomil.

| Impurity Name | Formation Pathway | Reference |

| Dehydro Olmesartan | Dehydration of the tertiary alcohol on the imidazole side chain. | semanticscholar.orgumich.edu |

| Olmesartan Acid | Hydrolysis of the medoxomil ester. | semanticscholar.orgnih.gov |

| Detritylated Impurities | Premature removal of the trityl protecting group. | nih.gov |

| Dimedoxomil Impurities | N-alkylation of the deprotected tetrazole ring with medoxomil chloride. | mdpi.comnih.gov |

| Acetyl Impurities | Side reactions leading to acetylation on the imidazole ring. | semanticscholar.orgumich.edu |

Reaction conditions play a paramount role in controlling the formation of impurities, including the precursors to this compound. Temperature, solvent, reagent stoichiometry, and the choice of base are all critical factors.

Temperature: Temperature control is crucial for minimizing side reactions. For instance, in the Grignard reaction step to form the tertiary alcohol, temperature influences the formation of regioisomeric impurities. researchgate.net At temperatures above 40°C, the formation of one isomer increases, while at lower temperatures (below 20°C), another isomer is favored. researchgate.net The dehydration reaction leading to dehydro impurities is typically promoted by acidic conditions and heat. For example, the dehydration of the medoxomil ester derivative of N-alkylated imidazole is achieved using p-toluenesulphonic acid in toluene (B28343) under reflux conditions. semanticscholar.org

Reagents and Solvents: The choice of solvent and reagents can significantly impact impurity levels. During the final deprotection step to remove the trityl group, using an aqueous HCl/acetone (B3395972) system instead of the more common acetic acid/water system was found to generate a novel N-Alkyl impurity. sci-hub.se This impurity resulted from the condensation of the deprotected olmesartan with mesityl oxide, which is formed in-situ from the self-condensation of acetone in acidic conditions. sci-hub.seacs.org

Base and Stoichiometry: In the N-alkylation step to couple the imidazole and biphenyl fragments, the mole ratio of the base (e.g., potassium carbonate) is critical. Using an optimized mole ratio of K2CO3 helps maximize the yield of the desired product while minimizing impurities arising from side reactions like ester hydrolysis and detritylation. nih.gov The use of a catalytic amount of sodium iodide (NaI) in the esterification step to form Trityl Olmesartan Medoxomil was found to minimize hydrolysis and detritylation, thereby preventing the formation of subsequent impurities. nih.gov

The following table details the impact of various reaction conditions on impurity formation.

| Reaction Step | Condition | Effect on Impurity Formation | Reference |

| N-Alkylation | Sub-optimal K2CO3 mole ratio | Increased formation of hydrolysis and detritylated impurities. | nih.gov |

| Grignard Reaction | Temperature > 40°C | Increased formation of a specific regioisomeric impurity. | researchgate.net |

| Deprotection | Acetone solvent with acid | Formation of N-Alkyl impurity via reaction with mesityl oxide. | sci-hub.seacs.org |

| Esterification | Use of catalytic NaI | Minimized hydrolysis and detritylation of Trityl Olmesartan Medoxomil. | nih.gov |

| Dehydration | p-Toluenesulphonic acid, reflux | Promotes the formation of the dehydro impurity. | semanticscholar.org |

The stability of the N-trityl protecting group is a key factor in the synthesis of Olmesartan Medoxomil. While migration of the trityl group itself is not the primary concern, its modification and cleavage (detritylation) are significant undesired pathways.

The bond between the trityl group and the N-2 nitrogen of the tetrazole ring is susceptible to cleavage under both acidic and basic conditions. nih.govresearchgate.net

Acid-Catalyzed Detritylation: The final step in the synthesis of Olmesartan Medoxomil is the acid-catalyzed removal of the trityl group. nih.gov Typically, this is achieved using an acid like acetic acid in an aqueous solution. nih.gov The mechanism involves protonation of the tetrazole ring or the trityl group, followed by the departure of the stable triphenylmethyl (trityl) cation, which is then quenched by water to form triphenylmethanol. sci-hub.segoogle.com If this deprotection occurs prematurely during the synthesis, the exposed tetrazole ring can undergo further undesired reactions, such as alkylation. nih.govnih.gov

Base-Mediated Detritylation: Detritylation can also occur under basic conditions, which is considered an unusual reaction pathway for tritylated tetrazoles. nih.govresearchgate.net For example, during the saponification of the ethyl ester to a sodium salt using sodium hydroxide, some degree of detritylation can occur. nih.gov This premature deprotection is problematic as the resulting free tetrazole can react in subsequent steps, such as during the esterification with medoxomil chloride, leading to the formation of dimedoxomil impurities where both the carboxylic acid and the tetrazole ring are alkylated. mdpi.comnih.gov

The key issue is not a migration of the trityl group from N-2 to N-1, as studies show the N-2 isomer is the stable and exclusively formed product. mdpi.comnih.gov Instead, the primary modification is the complete loss of the group, which opens up pathways for the formation of various process-related impurities. Controlling the reaction conditions to ensure the trityl group remains intact until the final deprotection step is crucial for achieving high purity of the final active pharmaceutical ingredient. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are indispensable for the separation and analysis of Dehydro Olmesartan-2-trityl Medoxomil from the API and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and validated method, while Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer complementary capabilities for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method is fundamental for the accurate quantification and characterization of this compound. The method must be capable of separating this impurity from Olmesartan (B1677269) Medoxomil and other process-related impurities and degradation products.

The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of Olmesartan Medoxomil and its impurities, reversed-phase columns are predominantly employed.

C18 (Octadecylsilyl) columns are the most common choice due to their hydrophobicity, which allows for good retention and separation of the relatively non-polar Olmesartan and its derivatives. Various studies have successfully utilized C18 columns for the separation of Olmesartan and its degradation products. srce.hr The selection of a specific C18 column from different manufacturers can influence the selectivity and resolution of the separation, necessitating empirical evaluation.

Chiral Phases may be necessary if stereoisomers of this compound are formed during the synthesis. While not extensively reported for this specific impurity, the general complexity of pharmaceutical syntheses warrants consideration of chiral chromatography to ensure the stereochemical purity of the API.

A summary of commonly used stationary phases for the analysis of Olmesartan Medoxomil and its related compounds is presented in Table 1.

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Application |

| C18 | 5 | 150 x 4.6 | Separation of Olmesartan Medoxomil and its degradation products. srce.hr |

| C8 | 5 | 100 x 4.6 | Determination of Olmesartan in bulk and pharmaceutical dosage forms. |

| Phenyl | 1.7 | 100 x 2.1 | Quantitative determination of Olmesartan Medoxomil in API and pharmaceutical dosage forms. researchgate.net |

The mobile phase composition plays a pivotal role in achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC for Olmesartan-related compounds.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents. The choice and proportion of the organic modifier affect the retention times and selectivity of the separation.

Aqueous Phase and pH: The aqueous phase usually consists of a buffer to control the pH. Phosphate buffers are commonly employed. The pH of the mobile phase is a critical parameter as it can influence the ionization state of the analytes and, consequently, their retention behavior.

Gradient Elution: Due to the complexity of the impurity profile in Olmesartan Medoxomil synthesis, a gradient elution strategy is often necessary. nih.gov A gradient program allows for the effective separation of compounds with a wide range of polarities within a reasonable analysis time. The gradient typically involves a gradual increase in the proportion of the organic modifier.

An example of a gradient elution program used for the separation of Olmesartan Medoxomil and its impurities is detailed in Table 2.

| Time (minutes) | Mobile Phase A (%) (e.g., 0.1% Orthophosphoric acid in water) | Mobile Phase B (%) (e.g., Acetonitrile) |

| 0 | 70 | 30 |

| 10 | 40 | 60 |

| 15 | 40 | 60 |

| 20 | 70 | 30 |

| 25 | 70 | 30 |

The synthesis of Olmesartan Medoxomil can lead to the formation of structural isomers, including regioisomers. The analytical method must be capable of resolving these closely related compounds. This compound itself is a structural isomer of other potential impurities.

Method optimization to enhance the resolution between such isomers often involves fine-tuning the mobile phase composition, pH, gradient slope, and temperature. The use of high-resolution columns with smaller particle sizes (e.g., sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly improve the separation efficiency and resolution of critical pairs.

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

While HPLC is the primary technique for analyzing non-volatile impurities like this compound, Gas Chromatography (GC) is essential for the determination of volatile byproducts and residual solvents that may be present from the manufacturing process. The presence of residual solvents is strictly regulated by pharmacopeias.

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for this purpose. Headspace GC is a particularly useful technique for the analysis of residual solvents in pharmaceutical substances, as it allows for the introduction of only the volatile components into the GC system, thereby avoiding contamination of the instrument with the non-volatile API.

Commonly monitored residual solvents in the synthesis of Olmesartan Medoxomil and related compounds are listed in Table 3.

| Solvent | Class | Limit (ppm) | Analytical Technique |

| Acetone (B3395972) | 3 | 5000 | Headspace GC-FID |

| Toluene (B28343) | 2 | 890 | Headspace GC-FID |

| Methanol | 2 | 3000 | Headspace GC-FID |

| Ethyl Acetate | 3 | 5000 | Headspace GC-FID |

Supercritical Fluid Chromatography (SFC) Applications in Complex Compound Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the separation of complex mixtures, including chiral and achiral compounds in the pharmaceutical industry. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.

Advantages of SFC:

Reduced Solvent Consumption: The use of supercritical CO2 significantly reduces the consumption of organic solvents, making it an environmentally friendly technique.

Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC.

Unique Selectivity: SFC can offer different selectivity compared to reversed-phase HPLC, which can be advantageous for the separation of complex impurity profiles.

SFC is particularly well-suited for the separation of non-polar and moderately polar compounds, such as the tritylated intermediates and impurities in the Olmesartan Medoxomil synthesis. The technique's ability to separate closely related structural isomers and chiral compounds makes it a valuable tool for comprehensive impurity profiling. While specific applications of SFC for the analysis of this compound are not extensively documented in publicly available literature, its proven capabilities in separating similar complex pharmaceutical compounds suggest its high potential in this area.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation of charged and neutral molecules with high efficiency and resolution. wikipedia.org Its application is particularly relevant in pharmaceutical analysis for impurity profiling. wikipedia.orgmedwinpublishers.com The fundamental principle of CE lies in the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. wikipedia.org The separation is based on the charge-to-size ratio of the analytes, allowing for the effective resolution of closely related compounds, such as drug isomers and impurities. synthinkchemicals.com

For compounds like this compound, which may exist as charged species depending on the buffer pH, Capillary Zone Electrophoresis (CZE) is a primary mode of CE. In CZE, the separation is governed by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the background electrolyte (BGE). wikipedia.org While specific CE methods for this compound are not extensively documented in publicly available literature, methods developed for Olmesartan Medoxomil and its related substances provide a framework for its analysis. For instance, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, has been successfully employed for the simultaneous determination of olmesartan medoxomil in combination with other drugs. tsijournals.com MEKC utilizes surfactants above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. nih.govnih.govlongdom.org

The development of a CE method for this compound would involve the optimization of several parameters, including the BGE composition and pH, applied voltage, and capillary temperature, to achieve the desired separation from Olmesartan Medoxomil and other related impurities. The inherent charge of the molecule at a given pH would be a critical factor in the separation mechanism.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of pharmaceutical compounds and their impurities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides comprehensive information on the connectivity of atoms and the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The presence of the dehydro moiety in this compound would likely result in characteristic downfield shifts for the olefinic protons and carbons compared to the saturated analogue. The numerous aromatic signals from the biphenyl (B1667301) and trityl groups would dominate the downfield region of the spectra. orgsyn.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. For this compound, COSY would be crucial for tracing the proton networks in the propyl chain and identifying couplings between the olefinic protons of the dehydro group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is instrumental in assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is a powerful tool for piecing together the molecular skeleton, especially for connecting quaternary carbons (like those in the carbonyl group and the tetrazole ring) to the rest of the structure. For instance, HMBC correlations would be expected between the protons of the methyl group on the dioxolone ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This experiment is valuable for determining the stereochemistry and conformation of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Fragments of this compound

| Fragment | Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Dehydro Moiety | =CH₂ | 5.0 - 5.5 | 115 - 125 |

| =C | - | 130 - 140 | |

| Trityl Group | Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Quaternary C | - | 140 - 145 | |

| Medoxomil Ester | CH₃ | ~2.1 | ~10 |

| O-CH₂ | ~4.9 | ~60 | |

| C=O (ester) | - | ~165 | |

| C=O (carbonate) | - | ~155 |

This table is illustrative and based on typical chemical shifts for similar functional groups. Actual values would need to be determined experimentally.

Isotopic labeling, the incorporation of stable isotopes such as ²H, ¹³C, and ¹⁵N into a molecule, is a sophisticated technique used to trace reaction pathways, elucidate biosynthetic routes, and simplify complex NMR spectra. researchgate.netnih.govunl.ptresearchgate.netacs.org While not commonly reported for routine impurity characterization, isotopic labeling could be employed in mechanistic studies to understand the formation of this compound during the synthesis of Olmesartan Medoxomil.

For example, by synthesizing a key intermediate with a ¹³C-labeled precursor, one could follow the fate of this label through subsequent reaction steps using ¹³C NMR. This would provide definitive evidence for the origin of each carbon atom in the final impurity molecule. Similarly, ¹⁵N labeling of the tetrazole ring could be used to study its reactivity and potential involvement in side reactions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in its identification. For this compound (C₄₈H₄₂N₆O₅), HRMS would be able to distinguish its exact mass from other potential impurities with the same nominal mass but different elemental formulas.

HRMS coupled with a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern of this ion, induced by collision-induced dissociation (CID), would provide further structural information. researchgate.netnih.gov Key fragmentation pathways would likely involve the loss of the trityl group, cleavage of the ester bond, and fragmentation of the imidazole (B134444) and tetrazole rings.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 783.3290 |

| [M+Na]⁺ | 805.3109 |

| [M-Trityl+H]⁺ | 541.2092 |

The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical compounds and their related substances, such as this compound. This analytical technique provides detailed information about the molecule's fragmentation pathways, which is crucial for confirming its identity and distinguishing it from other impurities. researchgate.netscirp.org The fragmentation of Olmesartan Medoxomil and its degradation products has been studied, and these findings can be extrapolated to predict the behavior of this compound. researchgate.netresearchgate.net

The structure of this compound contains several moieties susceptible to fragmentation: the trityl protecting group, the medoxomil ester group, and the core olmesartan structure with an additional double bond. In MS/MS analysis, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The most prominent and characteristic fragmentation is the loss of the triphenylmethyl (trityl) cation (C₁₉H₁₅⁺, m/z 243.12), a highly stable carbocation. This initial loss is a key diagnostic marker for tritylated sartan intermediates. nih.gov

Subsequent fragmentation events would likely involve the medoxomil side chain and the imidazole ring. The medoxomil group can undergo cleavage, leading to the loss of carbon dioxide (CO₂) and other neutral fragments. The core structure may exhibit fragmentation patterns similar to those of dehydro olmesartan, which is formed through dehydration of the hydroxypropyl group on the imidazole ring. semanticscholar.org The complete mass fragmentation pathway of Olmesartan Medoxomil has been established up to MS⁵, providing a detailed reference for understanding the fragmentation of its derivatives. researchgate.net

Table 1: Postulated MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - 243]⁺ | C₁₉H₁₅ (Trityl group) | De-tritylated Dehydro Olmesartan Medoxomil |

| [M+H]⁺ | 243.12 | [M+H - 243] | Triphenylmethyl (trityl) cation |

| [M+H - 243]⁺ | [M+H - 243 - 114]⁺ | C₅H₆O₃ (Medoxomil moiety) | De-tritylated, de-medoxomilated Dehydro Olmesartan |

| [M+H - 243]⁺ | [M+H - 243 - 44]⁺ | CO₂ (from Medoxomil) | Fragment from Medoxomil cleavage |

Ionization Techniques (e.g., ESI, APCI) Optimization for Specific Structures

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Electrospray ionization (ESI) is the most commonly employed and effective method for olmesartan and its related substances due to their polarity and thermal lability. nih.govmdpi.comresearchgate.netnih.gov ESI is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation, which is essential for accurate molecular weight determination and subsequent MS/MS analysis.

Optimization of ESI parameters is performed to maximize the signal intensity for the specific structure of this compound. This involves adjusting the mobile phase composition, such as using acetonitrile and aqueous formic acid or ammonium (B1175870) acetate, to promote efficient protonation. researchgate.netnih.gov The analysis can be conducted in both positive and negative ion modes. Positive ion mode is generally preferred for detecting the protonated molecule [M+H]⁺, while negative ion mode can be useful for observing the deprotonated molecule [M-H]⁻, particularly focusing on the acidic tetrazole group after deprotection. nih.govfrontiersin.org

For quantitative studies, the use of a triple quadrupole mass spectrometer with ESI operating in the selective reaction monitoring (SRM) mode provides high sensitivity and selectivity. researchgate.net In SRM, specific precursor-to-product ion transitions are monitored, which minimizes matrix interference and allows for accurate quantification even at low concentrations. For this compound, a key transition would be monitoring the loss of the trityl group from the precursor ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule, providing a unique "fingerprint" spectrum. juniperpublishers.com These methods are used to characterize pharmaceutical ingredients and their impurities, such as this compound. nih.govmdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy of this compound would reveal characteristic absorption bands corresponding to its various structural components. The presence of the medoxomil ester group would be confirmed by strong C=O stretching vibrations. The trityl group would show characteristic peaks for aromatic C-H and C=C bonds. The formation of the "dehydro" impurity introduces a new C=C double bond from the dehydration of the tertiary alcohol, and its vibration would be observable in the spectrum. semanticscholar.org The tetrazole and imidazole rings also have distinct fingerprint regions. Co-processing Olmesartan Medoxomil with other substances can lead to intermolecular hydrogen bonding, which is detectable as shifts in the IR spectrum. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. juniperpublishers.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the aromatic rings, the newly formed double bond, and the core molecular skeleton. The simultaneous collection of IR and Raman spectra can be achieved with techniques like Optical Photothermal Infrared (O-PTIR) spectroscopy, offering a comprehensive vibrational analysis even for submicrometer particles. nih.gov

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H (stretch) | 3100-3000 | IR, Raman |

| Aliphatic C-H (stretch) | 3000-2850 | IR, Raman |

| Carbonate C=O (stretch) | ~1820 | IR |

| Ester C=O (stretch) | ~1760 | IR |

| C=C (aromatic & dehydro) | 1650-1450 | IR, Raman |

| C-N (imidazole, tetrazole) | 1350-1000 | IR |

| C-O (ester, ether) | 1300-1000 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD)

UV-Vis spectroscopy is a fundamental analytical technique used for the quantification and characterization of chromophoric compounds like this compound. The method is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.

In modern analytical laboratories, UV-Vis spectroscopy is often coupled with High-Performance Liquid Chromatography (HPLC) through a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This hyphenated technique allows for the continuous acquisition of UV-Vis spectra for all compounds as they elute from the chromatography column. The use of a DAD is invaluable for impurity profiling, as it can help to distinguish and identify co-eluting peaks and assess peak purity. researchgate.net For the analysis of this compound, a DAD would not only quantify the impurity but also provide its unique UV spectrum, aiding in its identification against a library of known impurities.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is crucial for characterizing pharmaceutical materials, as the crystalline form (polymorphism) can significantly impact physical properties. For complex molecules like this compound, XRD provides unambiguous structural confirmation.

Single-crystal X-ray diffraction (SCXRD) is the most powerful XRD technique, providing precise bond lengths, bond angles, and stereochemistry. A critical study on the key intermediates in Olmesartan Medoxomil synthesis utilized SCXRD to resolve a long-standing ambiguity. nih.govmdpi.com The analysis proved that the trityl protecting group is attached to the N-2 position of the tetrazole ring, not the N-1 position as previously reported. nih.govmdpi.com This finding is directly applicable to this compound, confirming its structure as a derivative of the N-2 tritylated regioisomer. nih.govmdpi.com

Powder X-ray Diffraction (PXRD) is more commonly used for routine analysis of bulk pharmaceutical materials. It generates a diffraction pattern that is a fingerprint of the crystalline phase. PXRD can be used to distinguish between different polymorphs, identify co-crystals, and characterize amorphous forms, which lack long-range order and produce a broad halo instead of sharp peaks. nih.govresearchgate.netgoogle.com The analysis of this compound by PXRD would be essential to control its solid-state form during manufacturing.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures like active pharmaceutical ingredients and their associated impurities. The on-line nature of these techniques provides a wealth of structural and quantitative information from a single analysis, often without the need for time-consuming isolation of individual components. researchgate.net

LC-MS/MS and LC-NMR for On-line Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern impurity profiling. A liquid chromatography system separates the main component from its impurities, which are then detected and identified by the mass spectrometer. Numerous LC-MS/MS methods have been developed for the analysis of olmesartan and its metabolites in various matrices. researchgate.netnih.govnih.govbohrium.comresearchgate.net These methods typically use a reversed-phase C18 or similar column for separation, coupled with an ESI source for ionization. nih.govfrontiersin.org The high sensitivity and selectivity of MS/MS allow for the detection and quantification of trace-level impurities like this compound. researchgate.net

While LC-MS provides molecular weight and fragmentation data, it does not offer the detailed connectivity information that Nuclear Magnetic Resonance (NMR) spectroscopy does. The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR spectra of compounds as they elute from the LC column. This powerful combination enables the direct and unambiguous structural elucidation of unknown impurities within a mixture. The complementary use of LC-MS and LC-¹H NMR has been successfully applied to identify a degradation product of Olmesartan Medoxomil without requiring its isolation. researchgate.net This approach is perfectly suited for the definitive characterization of this compound, combining separation with comprehensive on-line structural analysis. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

GC-MS for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of pharmaceutical manufacturing, GC-MS is crucial for the analysis of residual solvents and other volatile impurities that may be present in active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. The high sensitivity and specificity of mass spectrometry detection, coupled with the excellent separation capabilities of gas chromatography, make it an ideal method for ensuring the purity and quality of the final product.

The process involves introducing a sample into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their boiling points and interactions with the column's stationary phase. Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for definitive identification and quantification.

In the analysis of this compound, GC-MS would be employed to detect and quantify volatile organic compounds that may originate from the synthesis process or subsequent degradation. These could include residual solvents, by-products, or degradation products. For instance, solvents used in the synthetic route of Olmesartan Medoxomil and its derivatives, if not completely removed, could be present in trace amounts.

Table 1: Hypothetical GC-MS Analysis of Volatile Components in a this compound Sample

| Parameter | Value |

| GC System | Agilent 7890B |

| MS Detector | Agilent 5977A MSD |

| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) |

| Inlet Temperature | 250°C |

| Oven Program | 40°C (5 min), ramp to 240°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-550 amu |

Table 2: Representative Research Findings for Volatile Impurities

| Analyte (Potential Impurity) | Retention Time (min) | Limit of Quantification (ppm) |

| Methanol | 3.5 | 50 |

| Ethanol | 4.2 | 50 |

| Acetone | 4.8 | 20 |

| Dichloromethane | 5.5 | 10 |

| Toluene | 8.9 | 10 |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.comnih.govnih.govijsr.netfrontiersin.org In the pharmaceutical analysis of complex molecules like this compound and its related substances, chemometric tools are invaluable for interpreting multivariate data generated by modern analytical instruments. ijpsjournal.comijsr.net Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy often produce large and complex datasets. Chemometrics provides a means to analyze this data to understand relationships, identify patterns, and build predictive models. ijpsjournal.comnih.govfrontiersin.org

Two of the most common chemometric techniques are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original information. It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). By plotting the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. For example, PCA can be applied to the spectral or chromatographic data of different batches of this compound to assess batch-to-batch variability and identify any anomalous samples.

Partial Least Squares (PLS) Regression is a supervised method used to build a predictive model between a set of predictor variables (e.g., spectral data) and a set of response variables (e.g., concentration of impurities). PLS is particularly useful when the predictor variables are numerous and highly correlated, as is often the case with spectroscopic data. In the context of this compound analysis, a PLS model could be developed to predict the concentration of a specific impurity based on its UV-Vis or NIR spectrum, offering a rapid alternative to traditional chromatographic methods. eurjchem.com

The application of chemometrics can enhance the efficiency and reliability of analytical method development and validation. For instance, in the analysis of Olmesartan Medoxomil and its degradation products, multivariate calibration models like PCR and PLS have been successfully applied to spectrophotometric data for their simultaneous determination. eurjchem.com

Table 3: Illustrative Application of PCA in Batch Analysis of this compound using HPLC Data

| Batch ID | Peak Area (Main Compound) | Impurity A (%) | Impurity B (%) | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

| Batch 001 | 1,205,432 | 0.12 | 0.08 | -1.5 | 0.5 |

| Batch 002 | 1,210,876 | 0.11 | 0.09 | -1.2 | 0.3 |

| Batch 003 | 1,199,543 | 0.15 | 0.10 | -2.0 | -0.1 |

| Batch 004 (Outlier) | 1,150,234 | 0.45 | 0.30 | 3.5 | -1.2 |

| Batch 005 | 1,208,765 | 0.13 | 0.07 | -1.8 | 0.6 |

Mechanistic Studies of Compound Stability and Degradation Pathways

Forced Degradation Study Methodologies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to generate degradation products. ajpaonline.comijpsr.com While specific forced degradation studies on Dehydro Olmesartan-2-trityl Medoxomil are not extensively published, the degradation behavior of its parent compound, Olmesartan (B1677269) Medoxomil, provides a strong basis for predicting its stability profile. researchgate.netresearchgate.net

Forced degradation studies on Olmesartan Medoxomil have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies typically utilize techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the drug from its degradation products. ijpsr.comresearchgate.netijpsr.com

Table 1: Typical Forced Degradation Conditions for Olmesartan Medoxomil

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 minutes at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 60 minutes at 60°C |

| Oxidative | 3% H₂O₂ | 24 hours at 50°C |

| Thermal | Solid state | 24 hours at 100°C |

| Photolytic | UV radiation | 7 days |

This data is based on studies of Olmesartan Medoxomil and is intended to be illustrative of the methodologies applied. researchgate.netresearchgate.netplos.orgnih.gov

The hydrolytic stability of a drug substance is a key parameter as it indicates its stability in aqueous environments. Olmesartan Medoxomil, the parent compound, is susceptible to both acid and base-catalyzed hydrolysis. researchgate.netresearchgate.net

Under acidic conditions, such as in the presence of 0.1 M HCl at elevated temperatures, Olmesartan Medoxomil has been shown to degrade significantly. researchgate.netresearchgate.net The primary site of hydrolytic cleavage is the ester linkage of the medoxomil group, leading to the formation of Olmesartan acid. semanticscholar.orgplos.org Given the structural similarities, this compound is expected to undergo similar acid-catalyzed hydrolysis of its medoxomil ester. Furthermore, the trityl protecting group is known to be labile under acidic conditions, suggesting that detritylation could be a concurrent degradation pathway. nih.govtotal-synthesis.com

In alkaline conditions (e.g., 0.1 N NaOH at 60°C), Olmesartan Medoxomil shows even greater susceptibility to degradation. researchgate.netresearchgate.netresearchgate.net The hydrolysis of the medoxomil ester is rapid, resulting in a significant percentage of degradation within a short period. researchgate.netresearchgate.net Therefore, this compound would also be expected to be highly unstable in basic solutions, with the primary degradation pathway being the cleavage of the medoxomil ester. The trityl group is generally more stable under basic conditions compared to acidic conditions.

The rate of hydrolysis of Olmesartan Medoxomil has been found to follow zero-order kinetics in various pH buffers, with the rate increasing as the pH moves from acidic to neutral and alkaline conditions (pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6.0). plos.orgnih.govnih.gov

Oxidative degradation is another important pathway that can affect the stability of pharmaceutical compounds. Studies on Olmesartan Medoxomil have demonstrated its susceptibility to oxidation, typically induced by hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net Treatment with 3% H₂O₂ at 50°C leads to the formation of several degradation products. researchgate.net

For this compound, the potential sites for oxidation would include the imidazole (B134444) ring and the dehydro portion of the molecule. The presence of the electron-rich imidazole ring makes it a likely target for oxidative attack. Additionally, the medoxomil ester itself can be susceptible to oxidative degradation. researchgate.netamericanpharmaceuticalreview.com The trityl group can also undergo oxidation, although it is generally considered relatively stable to mild oxidizing agents. It has been reported that under certain conditions, such as in the presence of metal ions and dissolved oxygen under acidic conditions, oxidative cyclization of the tetrazole and benzene (B151609) rings can occur in Olmesartan Medoxomil. nih.gov

Photostability is a crucial factor for drug substances and products, as exposure to light can induce degradation. Interestingly, studies on Olmesartan Medoxomil have shown it to be reasonably stable under photolytic conditions, with no significant degradation observed after exposure to UV radiation for an extended period. researchgate.netresearchgate.net

However, the presence of the trityl group in this compound could alter its photolytic stability profile. The trityl group itself can be photolabile, and various trityl derivatives have been developed as photolabile protecting groups. nih.govresearchgate.netacs.org The deprotection can sometimes be achieved by irradiation with sunlight. nih.gov Therefore, it is plausible that this compound may be more susceptible to photolytic degradation than Olmesartan Medoxomil, with a potential degradation pathway being the cleavage of the trityl group.

Thermal stress testing helps to evaluate the stability of a drug substance at elevated temperatures. Olmesartan Medoxomil has been shown to be labile to thermal degradation when heated in its solid form at 100°C, resulting in the formation of minor degradation products. researchgate.netresearchgate.net This suggests that this compound would also likely exhibit some level of thermal degradation. The potential degradation pathways could involve the cleavage of the more labile bonds within the molecule, such as the ester linkage.

Identification of Degradation Intermediates and Products

The identification of degradation products is essential for understanding the degradation pathways and for developing stability-indicating analytical methods. For Olmesartan Medoxomil, several degradation products have been identified under various stress conditions. semanticscholar.orgajpaonline.comresearcher.lifemdpi.com

Table 2: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Rationale |

| Acid Hydrolysis | Dehydro Olmesartan Acid | Cleavage of the medoxomil ester. |

| Acid Hydrolysis | Dehydro Olmesartan | Cleavage of both the medoxomil ester and the trityl group. |

| Base Hydrolysis | Dehydro Olmesartan Acid-2-trityl | Cleavage of the medoxomil ester. |

| Oxidative | Oxidized derivatives of the imidazole ring | The imidazole ring is susceptible to oxidation. |

| Photolytic | Dehydro Olmesartan Medoxomil | Cleavage of the photolabile trityl group. |

This table is based on the known degradation of Olmesartan Medoxomil and the chemical properties of the functional groups present in this compound. semanticscholar.orgplos.orgnih.govacs.org

The primary degradation product resulting from the hydrolysis of the medoxomil ester would be Dehydro Olmesartan Acid-2-trityl . Further hydrolysis under acidic conditions could lead to the cleavage of the trityl group, yielding Dehydro Olmesartan . semanticscholar.org The synthesis of Dehydro Olmesartan as an impurity of Olmesartan Medoxomil has been described, originating from the dehydration of an intermediate followed by deprotection. semanticscholar.org

Elucidation of Specific Reaction Kinetics and Thermodynamics

Detailed studies on the specific reaction kinetics and thermodynamics of the degradation of this compound are not available in the public domain. However, based on the studies of Olmesartan Medoxomil, it can be inferred that the hydrolysis of the medoxomil ester likely follows zero-order or pseudo-first-order kinetics, depending on the specific conditions. plos.orgnih.gov

A study on the hydrolysis of Olmesartan Medoxomil in different pH buffers at 37°C revealed that the hydrolysis follows a zero-order kinetic model. plos.orgnih.gov The rate of hydrolysis was found to be pH-dependent, increasing with higher pH values. plos.orgnih.gov The stability constant (K1:1) for the inclusion complex of Olmesartan Medoxomil with a cyclodextrin (B1172386) was determined to be 231.10 ± 2.97 M⁻¹, indicating a means to potentially improve its stability and solubility. mdpi.com Such approaches could also be relevant for enhancing the stability of this compound.

Further research would be necessary to determine the specific rate constants, activation energies, and other thermodynamic parameters associated with the degradation of this compound under various stress conditions.

Influence of Environmental Factors on Compound Transformation

This compound is a specialized derivative of Olmesartan Medoxomil, an established antihypertensive agent. While comprehensive stability studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its susceptibility to transformation under various environmental conditions can be inferred from its chemical structure and the well-documented degradation pathways of its parent compound, Olmesartan Medoxomil, and related tritylated intermediates. The structure of this compound contains several functional groups prone to chemical alteration: the trityl protecting group, the medoxomil ester, and the dehydro moiety.

Influence of pH and Hydrolysis

The stability of the compound is significantly influenced by pH due to the presence of two key hydrolyzable groups: the medoxomil ester and the trityl group attached to the tetrazole ring.

Ester Hydrolysis: The medoxomil ester is a prodrug feature designed for in-vivo cleavage to release the active metabolite, olmesartan. clinicaltrials.gov This ester linkage is susceptible to hydrolysis in aqueous environments. Studies on Olmesartan Medoxomil demonstrate that its hydrolysis is rapid, significant, and pH-dependent. mdpi.comgoogle.comnih.gov The rate of hydrolysis follows zero-order kinetics and increases with rising pH, in the order of pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6. mdpi.comgoogle.com It is highly probable that the medoxomil ester in this compound would exhibit similar pH-dependent instability, leading to the formation of the corresponding carboxylic acid.

Trityl Group Lability: The triphenylmethyl (trityl) group is a bulky protecting group used during chemical synthesis. nih.gov It is notoriously labile under acidic conditions. nih.gov Processes for preparing Olmesartan Medoxomil from its tritylated precursor often involve a deprotection step using acids like hydrochloric acid or acetic acid. nih.govresearchgate.net Therefore, this compound is expected to be highly unstable in acidic environments, leading to the cleavage of the trityl group to yield triphenylcarbinol and the dehydro-olmesartan medoxomil derivative. Some studies also note that unusual detritylation can occur under basic conditions.

Influence of Temperature and Oxidative Stress

Environmental factors such as heat and oxidizing agents can also promote the degradation of the molecule.

Thermal Degradation: Forced degradation studies on the parent compound, Olmesartan Medoxomil, have shown its susceptibility to thermal stress. synthinkchemicals.com When subjected to heating, multiple degradation products can be formed. synthinkchemicals.com For instance, storing Olmesartan Medoxomil tablets at 40°C resulted in the formation of a dehydrated dimer of olmesartan over a six-month period. It is plausible that this compound would also exhibit sensitivity to elevated temperatures, potentially leading to accelerated hydrolysis or other complex degradation reactions.

Oxidative Degradation: The imidazole and biphenyl (B1667301) moieties within the core structure are potential sites for oxidation. Research on Olmesartan Medoxomil has confirmed its vulnerability to oxidative conditions, such as exposure to hydrogen peroxide. synthinkchemicals.com In one study, degradation was catalyzed by radicals originating from metal ions leached from glass HPLC vials under acidic conditions, leading to the cyclization of the tetrazole and benzene rings. Given these findings, this compound is likely susceptible to oxidative degradation, which could result in the formation of various oxidized byproducts.

Illustrative Degradation of Olmesartan Medoxomil

While specific quantitative data for this compound is unavailable, the following table summarizes findings from a forced degradation study on Olmesartan Medoxomil, illustrating its general lability under stress conditions.

| Stress Condition | Temperature | Duration | % Degradation | Observations |

| 0.1 M HCl (Acid Hydrolysis) | 60°C | --- | 47.56% | Drug hydrolyzed under strong acidic conditions. synthinkchemicals.com |

| 0.1 N NaOH (Base Hydrolysis) | 60°C | 60 min | 48.92% | Highly susceptible to alkaline hydrolysis. synthinkchemicals.com |

| 3% H₂O₂ (Oxidation) | 50°C | --- | 41.88% | Drug degraded in oxidative conditions. synthinkchemicals.com |

| Thermal Degradation (Solid) | 100°C | 24 Hrs | 26.38% | Unstable under thermal conditions in solid form. synthinkchemicals.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No dedicated quantum chemical calculations for Dehydro Olmesartan-2-trityl Medoxomil have been reported in the reviewed literature. Such studies are crucial for understanding the intrinsic properties of a molecule.

Information regarding DFT studies to determine the optimized molecular geometry, bond lengths, bond angles, and ground-state energy of this compound is not available in the public domain. DFT is a powerful method for investigating the electronic structure and energetics of molecules, but its application to this specific impurity has not been documented. researchgate.net

While experimental NMR and IR data exist for related olmesartan (B1677269) impurities, there are no published studies on the prediction of these spectroscopic parameters for this compound using computational methods. mdpi.com Computational prediction of spectra can aid in the structural confirmation of synthesized compounds, but this has not been applied to the target molecule in available research. mdpi.comnih.gov

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been conducted for this compound in the available literature. This type of analysis is fundamental for predicting the reactivity, electrophilic and nucleophilic sites, and kinetic stability of a molecule, but the specific HOMO-LUMO energy gap and orbital distributions for this compound remain uncalculated. wikipedia.org

Reaction Mechanism Modeling using Computational Approaches

Computational modeling of reaction mechanisms involving this compound is not documented. Such studies would provide insight into its formation and degradation pathways.

No research is available that performs transition state localization or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. These computational techniques are used to map the energy profile of a chemical reaction, identify the high-energy transition state, and confirm that it connects the reactants and products, but have not been applied to this compound in published studies.

Energy Profile Determination for Proposed Pathways

The formation of this compound as an impurity during the synthesis of Olmesartan Medoxomil can be investigated through the determination of reaction energy profiles. This involves mapping the potential energy surface of the proposed chemical transformation to identify the most energetically favorable pathway.

Proposed Pathway for Dehydrogenation:

The "dehydro" designation suggests the formation of a double bond within the olmesartan structure, likely through an oxidation or elimination reaction. A plausible pathway involves the oxidation of the secondary alcohol group on the imidazole (B134444) side chain to a ketone. However, the specific structure of this compound points to the formation of a carbon-carbon double bond. This could arise from the dehydration of the tertiary alcohol on the imidazole side chain.

Computational Methodology:

To elucidate the mechanism, quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed. A common approach involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (Trityl Olmesartan Medoxomil), transition states, intermediates, and the final product (this compound) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate energy values for each stationary point.

Reaction Pathway Mapping: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a transition state connects the intended reactant and product.

Illustrative Energy Profile Data:

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Trityl Olmesartan Medoxomil | 0.0 |

| TS1 | Transition state for protonation of the hydroxyl group | +15.2 |

| Intermediate 1 | Protonated alcohol | +5.7 |

| TS2 | Transition state for the departure of water | +25.8 |

| Intermediate 2 | Carbocation intermediate | +18.3 |

| TS3 | Transition state for deprotonation | +12.1 |

| Product | This compound + H₂O | -2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles (excluding pharmacological activity)

Quantitative Structure-Property Relationship (QSPR) studies are valuable for predicting the physicochemical properties of a molecule based on its chemical structure. For an impurity like this compound, QSPR can be used to estimate properties that are important for its isolation, characterization, and control, such as solubility, lipophilicity, and chromatographic retention time.

Key Principles of QSPR:

The fundamental principle of QSPR is that the variation in a property of a group of compounds is correlated with the variation in their molecular descriptors. The process involves:

Data Set Selection: A set of compounds with known experimental values for the property of interest is selected. For this compound, this would ideally include other sartan impurities and related tetrazole-containing compounds.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds not used in model development.

Application to this compound:

A QSPR model could be developed to predict a key physicochemical property, for instance, the aqueous solubility. The following table illustrates a hypothetical set of descriptors that might be found significant in such a model for a series of sartan-related compounds.

| Descriptor | Description | Value for this compound (Hypothetical) |

| LogP | Octanol-water partition coefficient | 6.8 |

| TPSA | Topological Polar Surface Area | 110.5 Ų |

| MW | Molecular Weight | 782.9 g/mol |

| nRotB | Number of Rotatable Bonds | 12 |

| Hy | Hydrophilic factor | 0.45 |

Note: The descriptor values in this table are hypothetical and for illustrative purposes only.

A resulting QSPR equation might take the form:

log(Solubility) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(nRotB) + ...

Where the coefficients (β) are determined from the regression analysis. Such a model would allow for the estimation of the solubility of this compound, which is valuable information for developing purification methods.

Process Chemistry and Impurity Control Strategies Academic Perspective

Design of Experiment (DoE) Approaches for Process Optimization

Design of Experiment (DoE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. In pharmaceutical process development, DoE is instrumental for rapid and efficient optimization of synthetic steps, leading to improved yield, purity, and process robustness. jyoungpharm.org For the synthesis of Olmesartan (B1677269) Medoxomil and its precursors, DoE can be applied to identify and control critical process parameters (CPPs) that impact critical quality attributes (CQAs) like impurity levels and reaction yield.

Research has demonstrated the use of DoE to control the formation of specific impurities. acs.org For instance, in a study aimed at controlling an N-Alkyl impurity formed from the reaction of the tetrazole ring with mesityl oxide (generated in situ from acetone), a definitive screening design was employed. acs.org This approach helped to identify the key factors influencing the impurity formation, allowing for the establishment of process parameters that suppressed its generation to below 0.1%. acs.org Similarly, DoE methodologies like face-centered central composite design have been used to optimize formulation processes, which can be adapted for synthetic optimization. researchgate.net These designs help in evaluating the effects of variables such as reagent concentration, temperature, and reaction time on desired outcomes. japsonline.com

A hypothetical DoE application for optimizing the condensation step leading to a tritylated intermediate could involve screening factors like:

Base type and concentration

Solvent system composition

Reaction temperature

Reaction time

The results would allow for the creation of a "design space," a multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. jyoungpharm.org

Table 1: Example of a Design of Experiment (DoE) Framework for a Condensation Reaction

| Factor | Type | Level 1 | Level 2 | Level 3 | Response (CQAs) |

| Temperature (°C) | Continuous | 40 | 50 | 60 | Yield (%) |

| Base (equivalents) | Continuous | 1.1 | 1.5 | 2.0 | Impurity X Level (%) |

| Solvent Ratio (DMA:Toluene) | Categorical | 1:1 | 2:1 | 1:2 | Impurity Y Level (%) |

| Reaction Time (h) | Continuous | 8 | 12 | 16 | Reaction Completion (%) |

This interactive table illustrates a simplified DoE setup. The goal is to model how the input factors collectively impact the critical quality attributes (CQAs) of the reaction.

In-Process Control (IPC) Development for Synthetic Monitoring

In-process controls (IPCs) are crucial for monitoring the progress of a synthetic sequence, ensuring consistency between batches, and detecting deviations that could lead to lower yield or higher impurity levels. The development of robust IPCs relies on sensitive and specific analytical methods. For the synthesis of Olmesartan Medoxomil and its intermediates, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. nih.govnih.gov

IPC methods are applied at various stages of the synthesis:

Reaction Monitoring: HPLC can track the consumption of starting materials and the formation of the desired product and any significant byproducts. This allows for the determination of reaction completion, preventing the process from running too long which could lead to degradation or side reactions. nih.govgoogle.com

Intermediate Quality Check: After isolation, intermediates like Trityl Olmesartan Medoxomil are analyzed for purity before proceeding to the next step. This prevents the carry-over of impurities that might be difficult to remove from the final product. nih.gov A purity of ≥99.5% for Trityl Olmesartan Medoxomil has been reported as a target for ensuring a high-purity final product. nih.gov

Impurity Profiling: Advanced techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) detectors or Mass Spectrometry (MS) are used to develop stability-indicating methods that can separate and quantify all potential impurities, including process-related substances and degradation products. nih.gov Techniques such as GC-MS/MS are also employed to detect specific, potentially carcinogenic impurities like nitrosamines. researchgate.net

Table 2: Common In-Process Controls in Olmesartan Synthesis

| Control Point | Analytical Method | Parameter Monitored | Purpose |

| N-Alkylation Step | HPLC | Consumption of imidazole (B134444) derivative; Formation of Trityl Olmesartan Ethyl Ester | Determine reaction endpoint; Control impurity formation |

| Saponification | HPLC, TLC | Conversion of ester to carboxylic acid salt | Ensure complete hydrolysis before esterification |

| Esterification | HPLC, MS | Formation of Trityl Olmesartan Medoxomil | Monitor progress and formation of dimedoxomil impurities mdpi.com |

| Deprotection | HPLC | Removal of trityl group; Formation of Olmesartan Medoxomil and OLM-acid google.com | Control hydrolysis of medoxomil ester; ensure complete deprotection |

This interactive table summarizes key IPCs used throughout the synthetic process to ensure quality and consistency.

Strategies for Mitigating Undesired Byproduct Formation

The formation of impurities is a significant challenge in the multi-step synthesis of Olmesartan Medoxomil. Understanding the origin of these byproducts is the first step toward developing effective mitigation strategies. Key impurities reported include dehydro olmesartan, olmesartan acid, and various regio-isomers. semanticscholar.orgmdpi.com

Common Impurities and Mitigation Strategies:

Regio-isomers: During the N-alkylation of the imidazole ring, a major impurity can be the corresponding regio-isomer. nih.govresearchgate.net

Mitigation: Optimization of the condensation conditions, including the choice of base and solvent, can significantly reduce the formation of this isomer to less than 0.1%. nih.govresearchgate.net For instance, using powdered anhydrous potassium carbonate in N,N-Dimethylacetamide (DMA) and carefully controlling the temperature can improve selectivity. nih.gov

Hydrolysis Products: The olmesartan acid impurity (OLM-acid) can form by hydrolysis of the medoxomil ester, particularly during the acidic deprotection step. google.com